molecular formula C31H56NO4P B056591 Cpdmea CAS No. 120087-00-5

Cpdmea

Cat. No. B056591
M. Wt: 537.8 g/mol
InChI Key: WJBFTCUMOCAKLX-DONHXRCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cpdmea, also known as N-(2-chloro-5-pyridyl)-N,N-dimethylamine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cpdmea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Cpdmea has been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. In agriculture, Cpdmea has been studied for its potential as a herbicide and insecticide. In materials science, Cpdmea has been investigated for its potential as a precursor for the synthesis of various metal complexes.

Mechanism Of Action

The mechanism of action of Cpdmea is not fully understood. However, it is believed to act as an acetylcholine esterase inhibitor, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.

Biochemical And Physiological Effects

Cpdmea has been shown to have various biochemical and physiological effects. In animal studies, Cpdmea has been shown to improve cognitive function and memory. Additionally, Cpdmea has been shown to have antiproliferative effects on cancer cells and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Cpdmea in lab experiments is its low toxicity. Additionally, Cpdmea is relatively easy to synthesize and purify. However, one limitation of using Cpdmea in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Cpdmea. One area of research is the development of Cpdmea derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of Cpdmea and its potential as a therapeutic agent for various diseases. Furthermore, more research is needed to explore the potential applications of Cpdmea in agriculture and materials science.
Conclusion
In conclusion, Cpdmea is a compound that has shown potential for various applications in the fields of medicinal chemistry, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, Cpdmea represents a promising area of research for the future.

Synthesis Methods

Cpdmea can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromopyridine with dimethylamine followed by purification and recrystallization. The final product is a white crystalline powder with a melting point of 104-106°C.

properties

CAS RN

120087-00-5

Product Name

Cpdmea

Molecular Formula

C31H56NO4P

Molecular Weight

537.8 g/mol

IUPAC Name

[2-(dimethylamino)-1-[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-1-hydroxyethyl]phosphonic acid

InChI

InChI=1S/C31H56NO4P/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-23-19-24(31(33,20-32(6)7)37(34,35)36)15-17-29(23,4)28(25)16-18-30(26,27)5/h11,21-22,24-28,33H,8-10,12-20H2,1-7H3,(H2,34,35,36)/t22-,24?,25?,26?,27?,28?,29+,30-,31?/m1/s1

InChI Key

WJBFTCUMOCAKLX-DONHXRCRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C

synonyms

cholesterylphosphoryldimethylethanolamine
CPDMEA

Origin of Product

United States

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